molecular formula C14H21NO4S B1434163 Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-98-5

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate

Cat. No.: B1434163
CAS No.: 1858251-98-5
M. Wt: 299.39 g/mol
InChI Key: OOGAYOCADOMDRY-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate is a high-grade chemical reagent intended for research and development purposes. This compound integrates a 2,5-dimethylphenyl group with a methylsulfonylamino butanoate ester structure, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical research. Compounds containing methylsulfonyl groups are of significant interest in medicinal chemistry for their potential biological activities, including anti-inflammatory properties . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules, for method development in organic synthesis, or as a standard in analytical profiling. It is supplied with comprehensive quality control documentation to ensure batch-to-batch consistency. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-7-8-12(2)13(10-11)15(20(4,17)18)9-5-6-14(16)19-3/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAYOCADOMDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CCCC(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Aminoaryl Butanoate Esters

A crucial precursor is methyl 4-(4-aminophenyl)butanoate or its analogs, which can be prepared by reduction of the corresponding nitro compounds or via esterification of the corresponding amino acids.

Reported methods include:

Method Starting Material Reaction Conditions Yield Notes
Catalytic hydrogenation Methyl 4-(4-nitrophenyl)butanoate Pd/C catalyst, H2 atmosphere, MeOH solvent, 3 hours 88% Simple reduction to amine; reaction monitored by filtration and solvent removal
Iron reduction 4-(4-nitrophenyl)butyric acid Fe powder, ferrous sulfate, reflux in MeOH/water, 6 hours Not specified Followed by extraction and chromatography
Acid-catalyzed esterification 4-(4-aminophenyl)butyric acid Methanol, sulfuric acid catalyst, reflux 1.5 h 96% Provides methyl ester directly from acid
Thionyl chloride mediated esterification Corresponding acid SOCl2 in MeOH, 0-80 °C, 16 h 70% Alternative esterification route

These methods provide the aminoaryl butanoate intermediate necessary for further functionalization.

Coupling to Form the Target Compound

The final step involves coupling the methylsulfonyl-substituted aromatic amine with the butanoate ester backbone. This can be achieved by:

  • Amination reactions where the amino group is attached to the butanoate chain.
  • Use of protecting groups if necessary to avoid side reactions.
  • Hydrogenation or reduction steps to finalize the amine functionality.

Alternative Synthetic Routes and Intermediates

Patent CN101952249B describes methods for preparing related amino acid esters and their derivatives, involving:

  • Use of protected amines and esters.
  • Hydrogenation steps to reduce intermediates.
  • Use of various alkoxide bases (e.g., potassium tert-butoxide) for deprotonation and substitution reactions.

These methods emphasize avoiding shortcomings of earlier art by providing alternative reaction schemes, including:

  • Conversion of protected intermediates to the desired amino esters.
  • Use of metal alkoxides for esterification or substitution.

Summary Table of Preparation Methods

Step Reaction Type Conditions Yield Key Notes
Nitro reduction to amine Catalytic hydrogenation (Pd/C, H2) MeOH, 3 h, room temp 88% Clean reduction, filtration step
Esterification Acid-catalyzed (H2SO4) Reflux in MeOH, 1.5 h 96% Direct ester formation from acid
Alternative esterification SOCl2-mediated 0-80 °C, 16 h 70% Requires careful temperature control
Sulfonylation Reaction with methylsulfonyl chloride Basic conditions (e.g., Et3N) Not specified Standard sulfonylation procedure
Coupling with butanoate Amination or substitution Varies, may involve protecting groups and hydrogenation Not specified Final assembly of target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted esters

Scientific Research Applications

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate can be compared with other similar compounds such as:

    Methyl 4-[(2,5-dimethylphenyl)amino]butanoate: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]pentanoate: Has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.

The presence of the sulfonyl group in this compound makes it unique, as it imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural attributes which include a butanoate ester and a sulfonyl-substituted aromatic amine. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO4S
  • CAS Number : 1858251-98-5
  • IUPAC Name : methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate

The compound features a sulfonyl group that enhances its interaction with biological molecules, potentially modulating various biochemical pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The sulfonyl group can form strong hydrogen bonds with biomolecules, influencing their activity.
  • Aromatic Interactions : The aromatic amine moiety can engage in π-π interactions with aromatic residues in proteins, affecting their function and potentially leading to changes in cellular processes.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines:

CompoundCell LineIC50 Value (µM)
MX69EU-17.5
Analog 14EU-10.3

This suggests that structural modifications can significantly enhance potency against cancer cells, indicating a promising avenue for drug development.

Other Biological Activities

The compound is also being investigated for other biological activities such as:

  • Antioxidant Activity : Similar compounds have demonstrated free radical scavenging capabilities.
  • Antihypertensive Effects : Some derivatives have shown potential in lowering blood pressure through various mechanisms.

Case Studies and Research Findings

  • Dual Targeting in Cancer Therapy :
    • A study highlighted the development of analogs based on the MX69 scaffold that showed improved potency against cancer cell lines by dual targeting MDM2 and XIAP proteins . This approach may be applicable to this compound as well.
  • Molecular Docking Studies :
    • Molecular docking studies on related compounds have been conducted to understand binding interactions at the active sites of enzymes, providing insights into their mechanisms of action .
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves nucleophilic substitution reactions and has been optimized for higher yields in industrial settings.

Q & A

Basic Synthesis: What are the foundational steps for synthesizing Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate?

The synthesis typically involves:

  • Esterification : Reacting 4-aminobutyric acid with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to form methyl 4-aminobutanoate .
  • Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
  • Aromatic Substitution : Coupling the sulfonamide intermediate with 2,5-dimethylphenyl derivatives (e.g., bromo- or chloro-substituted aryl compounds) using palladium-catalyzed cross-coupling reactions.
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (using melting points as guides, e.g., 54–58°C for similar aryl acids ) or column chromatography.

Advanced Synthesis: How can reaction conditions be optimized for higher yield and stereochemical purity?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency. Use ligands like XPhos to enhance regioselectivity .
  • Temperature Control : Optimize reflux conditions (e.g., 144°C for ester acetal formation ) to minimize side reactions.
  • Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation vs. non-polar solvents (toluene) for coupling steps.
    Data Contradictions : If yields vary between batches, analyze by-products via LC-MS (e.g., using C18 columns with acetonitrile/phosphate buffer gradients ).

Basic Characterization: What analytical techniques are essential for structural confirmation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for OCH₃), sulfonamide (δ ~3.1 ppm for SO₂CH₃), and aryl protons (δ ~6.5–7.5 ppm) .
    • IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
  • Melting Point : Compare observed mp with literature values (e.g., 137–140°C for sulfonyl-containing analogs ).

Advanced Characterization: How can impurities and degradation products be profiled?

  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities like N-acetylated by-products (similar to EP impurity standards ).
  • XRD : Resolve crystallographic ambiguities in the sulfonamide moiety (e.g., bond angles affecting bioactivity).
  • HRMS : Confirm molecular ion [M+H]⁺ (expected m/z ~340–350) and fragment ions (e.g., loss of SO₂CH₃ group).

Stability Studies: What methodological approaches assess compound stability under varying conditions?

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and acidic/basic conditions (pH 1–13) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Monitor degradation via HPLC (e.g., formation of 4-aminobutanoate or aryl hydrolysis products).
    Key Insight : Degradation pathways may involve ester hydrolysis (reverse of synthesis step 1) or sulfonamide cleavage.

Computational Modeling: How can molecular interactions be predicted for this compound?

  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Import SDF/MOL files (generated via tools like Gaussian) for 3D structural alignment .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).

Data Contradictions: How to resolve inconsistencies in synthesis yields or spectral data?

  • By-Product Analysis : Use LC-MS to identify side products (e.g., incomplete coupling or over-sulfonylation). Compare retention times with reference standards (e.g., EP impurity B ).
  • Reproducibility Checks : Standardize catalysts (e.g., Pd sources) and solvent purity. Document deviations in reaction parameters (e.g., temperature spikes during reflux ).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate

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